molecular formula C12H10INO2S B2718730 N-(4-iodophenyl)benzenesulfonamide CAS No. 21226-24-4

N-(4-iodophenyl)benzenesulfonamide

Cat. No.: B2718730
CAS No.: 21226-24-4
M. Wt: 359.18
InChI Key: IXLQQINBCDIZGZ-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H10INO2S. It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a benzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)benzenesulfonamide typically involves the reaction of 4-iodoaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Iodoaniline+Benzenesulfonyl chlorideThis compound+HCl\text{4-Iodoaniline} + \text{Benzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Iodoaniline+Benzenesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-iodophenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interfering with cellular pathways. For example, sulfonamide derivatives are known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes . The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)benzenesulfonamide
  • N-(4-chlorophenyl)benzenesulfonamide
  • N-(4-fluorophenyl)benzenesulfonamide

Uniqueness

N-(4-iodophenyl)benzenesulfonamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine contribute to stronger halogen bonding interactions, enhancing its potential as a pharmacophore in drug design .

Biological Activity

N-(4-iodophenyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article will explore its biological activity, including its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the sulfonamide class of compounds, characterized by the presence of a sulfonamide functional group attached to a benzene ring. Its molecular formula is C12H10IN2O2SC_{12}H_{10}IN_{2}O_{2}S, indicating a complex structure with multiple functional groups that influence its reactivity and biological properties. The presence of the iodine atom is particularly noteworthy, as it enhances the compound's reactivity through stronger halogen bonding interactions compared to other halogenated derivatives like bromine or chlorine.

The primary mechanism of action for this compound involves its interaction with specific enzymes, notably carbonic anhydrases (CAs). These enzymes play crucial roles in various physiological processes, including acid-base balance and respiration. Inhibition of CAs can have therapeutic implications for conditions such as glaucoma and certain cancers. Research indicates that this compound exhibits significant inhibitory effects against specific isoforms of carbonic anhydrases, suggesting its potential as a therapeutic agent .

Enzyme Inhibition

This compound has been studied for its ability to inhibit carbonic anhydrase activity. The compound's structural properties allow it to bind effectively to the active site of these enzymes, thereby blocking their function. This inhibition can lead to alterations in metabolic pathways, making it a candidate for further investigation in drug development.

Antimicrobial and Anticancer Properties

In addition to its role as an enzyme inhibitor, this compound has shown promise in antimicrobial and anticancer research. Studies have indicated that derivatives of benzenesulfonamides can exhibit significant antimicrobial activity against various pathogens. Furthermore, some derivatives have demonstrated antiproliferative effects in cancer cell lines, suggesting potential applications in cancer therapy .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Inhibition Studies : A study conducted on various benzenesulfonamides, including this compound, reported that these compounds could inhibit carbonic anhydrase II with low nanomolar activity. The results indicated that structural modifications could enhance their inhibitory potency .
  • Antimicrobial Activity : Research investigating the antimicrobial properties of sulfonamide derivatives found that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. This highlights the compound's potential as a lead structure for developing new antibiotics .
  • Antiproliferative Effects : A recent study evaluated the antiproliferative effects of various benzenesulfonamide derivatives on cancer cell lines. The findings suggested that compounds with similar structures could inhibit cell growth effectively, providing a basis for further exploration of this compound in cancer treatment .

Comparative Analysis

To illustrate the unique properties of this compound compared to other halogenated benzenesulfonamides, the following table summarizes key differences:

Compound NameHalogen TypeCarbonic Anhydrase InhibitionAntimicrobial ActivityAnticancer Potential
This compoundIodineHighModeratePromising
N-(4-bromophenyl)benzenesulfonamideBromineModerateHighModerate
N-(4-chlorophenyl)benzenesulfonamideChlorineLowHighLow

Properties

IUPAC Name

N-(4-iodophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO2S/c13-10-6-8-11(9-7-10)14-17(15,16)12-4-2-1-3-5-12/h1-9,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLQQINBCDIZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2.0 g of 4-iodoaniline (9.13 mmol) in 40 ml of acetonitrile there are added 1.48 ml of pyridine (18.26 mmol) and then, dropwise, a solution of 1.28 ml of benzenesulphonyl chloride (10 mmol) in 20 ml of acetonitrile. The reaction mixture is stirred overnight at ambient temperature and the acetonitrile is evaporated off under reduced pressure. The residue is taken up in 1N HCl and extracted with ethyl acetate. The organic phase is washed with brine, dried (MgSO4) and evaporated under reduced pressure. The oily residue obtained is triturated in isopropyl ether until the title product crystallises.
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